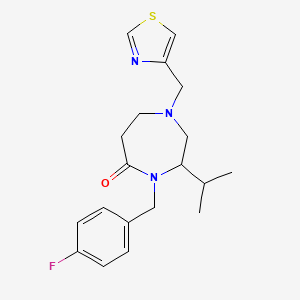![molecular formula C20H32FN3O B5405236 4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine](/img/structure/B5405236.png)
4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine, also known as F13714, is a potent and selective dopamine D4 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, such as schizophrenia and addiction.
作用機序
4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine exerts its pharmacological effects by selectively blocking the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex, limbic system, and basal ganglia. It plays a critical role in regulating dopamine neurotransmission and is implicated in the pathophysiology of various neuropsychiatric disorders. By blocking the dopamine D4 receptor, this compound modulates dopamine neurotransmission and has potential therapeutic effects in these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity and selectivity for the dopamine D4 receptor. It has been demonstrated to block the binding of dopamine to the receptor and inhibit dopamine-mediated signaling pathways. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems. In preclinical studies, this compound has been shown to have potential therapeutic effects in various neuropsychiatric disorders, such as schizophrenia and addiction.
実験室実験の利点と制限
4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine has several advantages for lab experiments. It is a potent and selective dopamine D4 receptor antagonist, which makes it a valuable tool for investigating the role of the dopamine D4 receptor in neuropsychiatric disorders. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are still being investigated. The synthesis method is complex, which may limit its availability for some researchers.
将来の方向性
There are several future directions for the study of 4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine. First, further preclinical studies are needed to investigate its potential therapeutic effects in various neuropsychiatric disorders. Second, the pharmacokinetic and pharmacodynamic properties of this compound need to be further characterized to optimize its use in in vivo studies. Third, the mechanism of action of this compound needs to be further elucidated to understand its effects on dopamine neurotransmission and other neurotransmitter systems. Fourth, the synthesis method of this compound needs to be further optimized to increase its availability for researchers. Finally, clinical trials are needed to investigate the safety and efficacy of this compound in humans.
合成法
4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine is synthesized through a multi-step process that involves the reaction of 3-fluorobenzylamine with 2,2-dimethyl-4-(2-oxopropyl)morpholine to form the intermediate product, followed by the reaction with 1-benzylpiperazine to yield the final product. The synthesis method has been optimized to achieve high yield and purity of this compound.
科学的研究の応用
4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, such as schizophrenia and addiction. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which is implicated in the pathophysiology of these disorders. This compound has been used in preclinical studies to investigate its potential as a therapeutic agent, and the results have been promising.
特性
IUPAC Name |
4-[3-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2,2-dimethylpropyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32FN3O/c1-20(2,17-24-10-12-25-13-11-24)16-23-8-6-22(7-9-23)15-18-4-3-5-19(21)14-18/h3-5,14H,6-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGULRUKFGOIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)CC2=CC(=CC=C2)F)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-({2-[(4-cyclohexylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)azetidin-3-ol](/img/structure/B5405154.png)
![3-[(1-{[2-(methoxymethyl)pyrimidin-5-yl]methyl}pyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B5405158.png)
![1'-[(5-ethylpyridin-2-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5405163.png)
![N-(3,5-dimethylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5405177.png)
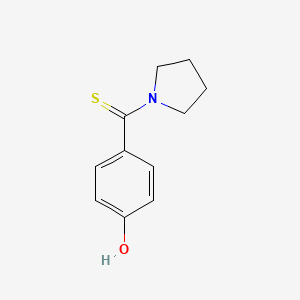
![3-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B5405191.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5405196.png)
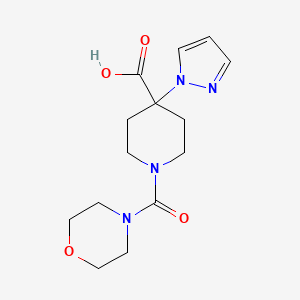
![4-[3-(1H-imidazol-1-yl)propyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5405229.png)
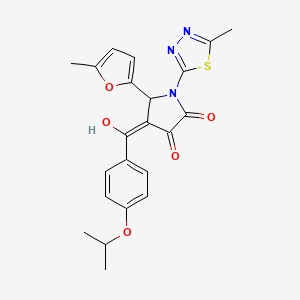
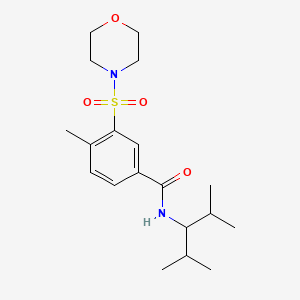
![3-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-6-methyl-2(1H)-pyridinone](/img/structure/B5405254.png)
![3-(2-fluorophenyl)-5-(2-methoxy-5-methylbenzoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5405262.png)
